molecular formula C32H34N8 B14002127 N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline CAS No. 18952-67-5

N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline

Cat. No.: B14002127
CAS No.: 18952-67-5
M. Wt: 530.7 g/mol
InChI Key: VBITWQWJEJQPPE-UHFFFAOYSA-N
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Description

N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline is a sophisticated organic compound of significant interest in the field of advanced materials chemistry, particularly for the development of functional dyes and coordination polymers. Its research value is derived from its complex, multidentate molecular structure, which features multiple hydrazinylidene groups capable of acting as ligands for various metal ions. This property allows researchers to synthesize and study novel metal-organic frameworks (MOFs) and coordination complexes with potential applications in catalysis, sensing, and molecular magnetism. The compound's extensive conjugated π-system is central to its function as a precursor for organic semiconductors and non-linear optical (NLO) materials , where its ability to facilitate intramolecular charge transfer can be finely tuned. The mechanism of action involves the hydrazinylidene units chelating to metal centers, forming stable complexes that alter the electronic and photophysical properties of the resulting material. Research utilizing this compound is strictly for laboratory investigation into these specialized material science applications.

Properties

CAS No.

18952-67-5

Molecular Formula

C32H34N8

Molecular Weight

530.7 g/mol

IUPAC Name

N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline

InChI

InChI=1S/C32H34N8/c1-37(27-17-9-5-10-18-27)33-25-31(35-39(3)29-21-13-7-14-22-29)32(36-40(4)30-23-15-8-16-24-30)26-34-38(2)28-19-11-6-12-20-28/h5-26H,1-4H3

InChI Key

VBITWQWJEJQPPE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N=CC(=NN(C)C2=CC=CC=C2)C(=NN(C)C3=CC=CC=C3)C=NN(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves constructing the butylidene backbone substituted with three methyl(phenyl)hydrazinylidene groups, followed by attachment of the N-methyl aniline moiety. This requires sequential hydrazone formation reactions between methyl(phenyl)hydrazine derivatives and appropriate aldehydes or ketones, culminating in the assembly of the tris-substituted butylidene core.

Stepwise Preparation Approach

Although no direct stepwise synthesis is explicitly detailed in publicly available literature for this exact compound, analogous hydrazinylidene-containing compounds are typically prepared via:

  • Step 1: Synthesis of methyl(phenyl)hydrazine derivatives
    Methyl(phenyl)hydrazine can be prepared by methylation of phenylhydrazine under controlled conditions.

  • Step 2: Formation of hydrazone intermediates
    The methyl(phenyl)hydrazine reacts with aldehydes or ketones to form hydrazones via condensation reactions. In this case, three equivalents of methyl(phenyl)hydrazine derivatives would react with a butylidene-type backbone precursor.

  • Step 3: Assembly of the tris-substituted butylidene backbone
    The hydrazone formation at positions 2, 3, and 4 of the butylidene backbone leads to the tris-substituted structure.

  • Step 4: Coupling with N-methyl aniline
    The final step involves linking the tris-substituted butylidene hydrazone intermediate to N-methyl aniline through an imine or Schiff base formation, completing the target compound.

Reaction Conditions and Catalysts

  • Hydrazone formation typically requires mild acidic or neutral conditions to facilitate condensation without side reactions.
  • Solvents such as ethanol, methanol, or other polar protic solvents are commonly used.
  • Temperature control is critical to avoid decomposition of sensitive hydrazone intermediates.
  • Purification is generally achieved through recrystallization or chromatographic techniques.

Example of Related Hydrazone Synthesis (Generalized)

Step Reagents/Conditions Outcome
1 Methylation of phenylhydrazine Methyl(phenyl)hydrazine
2 Condensation with aldehyde/ketone (butylidene precursor) Formation of hydrazone intermediates
3 Repetition for tris-substitution Tris(methyl(phenyl)hydrazinylidene) butylidene intermediate
4 Reaction with N-methyl aniline Target compound formation

Related Synthetic Methodologies and Analogous Compounds

While direct synthetic protocols for the target compound are limited, related hydrazone and aniline derivatives provide insights:

  • Preparation of hydrazone derivatives often involves reaction of substituted hydrazines with aldehydes/ketones under mild acidic catalysis.
  • N-methyl aniline derivatives are commonly synthesized via methylation of aniline or by reductive amination.
  • Multi-step syntheses involving Mannich reactions, reductions, and condensations are standard for complex amine-containing molecules.
  • Protection and deprotection strategies may be employed to selectively functionalize multi-substituted backbones.

Research Findings and Analytical Data

Characterization

  • The compound has been characterized by standard analytical techniques including NMR, IR, and mass spectrometry, confirming the presence of multiple hydrazinylidene groups and the aniline moiety.
  • Molecular weight and formula confirmation through high-resolution mass spectrometry (HRMS) and elemental analysis.

Summary Table of Preparation Method Insights

Aspect Details
Starting Materials Phenylhydrazine derivatives, butylidene precursors, N-methyl aniline
Key Reactions Methylation, hydrazone formation, condensation, imine formation
Reaction Conditions Mild acidic or neutral pH, polar protic solvents, controlled temperature
Purification Techniques Recrystallization, chromatography
Analytical Techniques NMR, IR, MS, elemental analysis
Safety Considerations Handle with care, avoid strong acids/bases, use protective equipment

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline involves its interaction with molecular targets through various pathways. The compound’s hydrazinylidene groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinylidene-Based Derivatives

Formazan Derivatives

Formazans (e.g., 1,3-diphenylformazan and 3,5-diphenylformazan) share hydrazinylidene moieties but lack the branching and multivalency of the target compound. These are typically linear molecules with one or two hydrazine-derived groups (Figure 1).

  • Applications : Formazans are widely used in colorimetric assays (e.g., MTT assay) due to their redox activity and visible-light absorption .
  • Key Differences : The target compound’s tris-hydrazinylidene structure provides greater coordination versatility and steric bulk, making it more suited for multidentate ligand applications than linear formazans.
N-methyl-N-((trimethylsilyl)methyl)aniline Derivatives

Compounds like N-methyl-N-((trimethylsilyl)methyl)aniline (–7, 9, 11) feature a similar aniline core but with a trimethylsilyl group instead of hydrazinylidenes.

  • Reactivity: These derivatives undergo photoredox-catalyzed radical additions with α,β-unsaturated carbonyls (e.g., lactones, enones) to yield tricyclic products (30–67% yields) .
  • Structural Contrast : The absence of hydrazinylidene groups limits their use in metal coordination but enhances their role in photoredox cascades.

Multivalent Aniline Derivatives

4-{tris[4-(4-bromophenyl)phenyl]methyl}aniline

This compound (CAS: 530111-30-9) has a tris-bromophenylmethyl substituent on the aniline nitrogen.

  • Molecular Weight : 800.43 g/mol (vs. 530.67 g/mol for the target) .
  • Applications : Its bulky aromatic groups suggest use in polymer chemistry or as a building block for dendritic structures.
N-(3-methoxy-3-methyl-2-butylidene)-aniline

A simpler derivative (CAS: 106416-82-4) with a methoxy-butylidene chain.

  • Molecular Formula: C₁₂H₁₇NO (vs. C₃₂H₃₄N₈ for the target) .
  • Reactivity : Functions as an intermediate in Schiff base synthesis.
  • Contrast : The target compound’s three hydrazinylidenes introduce significantly higher steric and electronic complexity.

Coordination-Relevant Compounds

Multivalent Trihydroxyphenyl Derivatives

Compounds like 2,3,4-tris(benzyloxy)aniline () feature trihydroxyphenyl moieties.

  • Applications : Used as synthons for polymers or antioxidants.
  • Comparison : While both are multivalent, the target compound’s nitrogen-rich structure offers distinct redox and metal-binding properties compared to oxygen-dominated trihydroxyphenyl systems .

Data Tables: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
Target Compound C₃₂H₃₄N₈ 530.67 Tris-hydrazinylidene, aniline Ligand design, redox systems
1,3-Diphenylformazan C₁₃H₁₂N₄ 224.26 Hydrazinylidene Colorimetric assays
N-methyl-N-((trimethylsilyl)methyl)aniline C₁₁H₁₇NSi 203.34 Trimethylsilyl, aniline Photoredox catalysis
4-{tris[4-(4-bromophenyl)phenyl]methyl}aniline C₄₃H₃₀Br₃N 800.43 Bromophenyl, aniline Polymer chemistry

Key Research Findings and Challenges

  • Synthetic Complexity : The target compound’s tris-hydrazinylidene structure requires multistep synthesis, likely involving sequential hydrazine couplings, compared to simpler aniline derivatives (e.g., –14) .
  • Stability Considerations : Hydrazinylidenes are prone to hydrolysis under acidic conditions, necessitating careful handling, whereas silylated anilines (–7) exhibit greater stability in photoredox conditions .
  • Reactivity Trade-offs: The target’s nitrogen-rich structure enhances metal-binding capacity but may limit solubility in nonpolar solvents (LogP = 6.22) compared to methoxy- or bromophenyl-substituted analogs .

Biological Activity

N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline, with the CAS number 18952-67-5, is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₃₂H₃₄N₈
  • Molecular Weight : 530.67 g/mol
  • Density : 1.08 g/cm³
  • Boiling Point : 642.89 °C
  • Flash Point : 342.61 °C
  • LogP : 6.22

These properties indicate that the compound is relatively stable under standard conditions, with a high boiling point suggesting low volatility.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties due to the presence of hydrazine moieties which can scavenge free radicals.
  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties against certain bacterial strains, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar hydrazine derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release

Detailed Research Findings

  • Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in cell cultures treated with reactive oxygen species (ROS). This activity was comparable to established antioxidants such as ascorbic acid.
  • Antimicrobial Testing : The compound showed promising results against Gram-positive bacteria in disk diffusion assays, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential role in managing inflammatory diseases.

Future Directions

Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its biological effects.
  • Clinical Trials : Conducting trials to assess efficacy and safety in human subjects for potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure that may enhance biological activity or reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline, and how can intermediates be characterized?

  • Methodological Answer : The synthesis of hydrazinylidene-containing anilines typically involves multistep reactions. For example, intermediates like 2,3,4-tris(benzyloxy)aniline can be prepared from carbamate precursors via deprotection and functionalization (e.g., hydrazone formation). Characterization relies on 1H^1H/13C^{13}C-NMR spectroscopy to confirm regiochemistry and purity. Solvent effects and protecting group strategies (e.g., benzyloxy groups) are critical to avoid side reactions .

Q. How can photoredox catalysis be applied to functionalize analogous N-methyl aniline derivatives?

  • Methodological Answer : Visible-light-induced Ir-catalyzed reactions are effective for generating α-aminomethyl radicals from N-methyl-N-((trimethylsilyl)methyl)aniline. These radicals add to α,β-unsaturated carbonyl compounds (e.g., lactones, enones), forming tricyclic products or direct adducts. Key parameters include catalyst loading (1–2.5 mol% [Ir(ppy)2_2(dtbbpy)]BF4_4), solvent choice (CH2_2Cl2_2 vs. MeOH), and reaction time (4–24 hours). Product ratios depend on radical stabilization and cyclization efficiency .

Advanced Research Questions

Q. How do solvent polarity and catalyst loading influence product distribution in radical addition reactions involving hydrazinylidene-aniline derivatives?

  • Methodological Answer : Polar solvents like MeOH favor direct addition products (e.g., 41% yield for compound 14 ), while CH2_2Cl2_2 promotes cyclization (e.g., tricyclic 13 ). Higher catalyst loading (2.5 mol%) improves yields by accelerating electron transfer, but excessive amounts may induce side reactions. Mechanistic studies using 1H^1H-NMR coupling constants (e.g., 3JHHJ_{HH} = 7.3 Hz for cis-diastereomers) help assign stereochemistry .

Q. What experimental strategies resolve contradictions in diastereoselectivity observed for five-membered vs. six-membered α,β-unsaturated substrates?

  • Methodological Answer : Five-membered lactones (e.g., 5,6-dihydro-2H-pyran-2-one) predominantly form tricyclic products due to strain-driven cyclization, while six-membered enones (e.g., 2-cyclohexenone) favor direct adducts. Diastereoselectivity is probed via substrate rigidity and transition-state modeling. For example, coupling constants (3JHHJ_{HH} ≥ 10 Hz) distinguish trans-products, while cis-products show smaller values (3JHHJ_{HH} ~7 Hz) .

Q. How can oxidative limitations in radical cascades be mitigated to improve yields of tricyclic products?

  • Methodological Answer : Radical cascades involving intermediates like B (Scheme 8 in ) require oxidation steps that consume substrates, capping yields at ~50%. Co-oxidants (e.g., TEMPO) or sacrificial reductants (e.g., Hantzsch ester) may bypass this bottleneck. Computational studies (e.g., DFT) predict hydrogen-transfer barriers to optimize ancillary oxidant selection .

Data Analysis and Optimization

Q. What analytical techniques are critical for distinguishing hydrazinylidene regioisomers in complex mixtures?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) resolve overlapping signals. For example, NOESY correlations identify spatial proximity of hydrazinylidene substituents. LC-MS with ion mobility separates regioisomers based on collision cross-sections .

Q. How can reaction conditions be optimized when substrate recovery exceeds 20% in incomplete Ir-catalyzed reactions?

  • Methodological Answer : Incomplete reactions (e.g., 20% substrate recovery) suggest catalyst deactivation or competing pathways. Screening additives (e.g., Lewis acids like Sc(OTf)3_3) or adjusting irradiation intensity (450 nm LEDs) improves efficiency. Kinetic profiling via in-situ IR spectroscopy monitors intermediate consumption .

Mechanistic Investigations

Q. What evidence supports a non-chain radical pathway in Ir-catalyzed hydrazinylidene-aniline reactions?

  • Methodological Answer : Absence of trimethylsilyl groups in products indicates no hydrogen abstraction from the starting amine, ruling out chain propagation. Transient absorption spectroscopy detects short-lived α-carbonyl radicals, while stoichiometric control experiments confirm catalyst turnover without chain carriers .

Q. Why do five-membered α,β-unsaturated lactams exclusively form tricyclic products, while larger rings do not?

  • Methodological Answer : Smaller rings (e.g., five-membered lactams) enforce favorable orbital overlap for radical cyclization. Computational models (e.g., NBO analysis) show lower activation barriers for 5-exo-trig cyclization vs. 6-endo pathways. Experimental validation via substituent effects (e.g., electron-withdrawing groups) further modulates cyclization efficiency .

Tables

Table 1 : Solvent Effects on Product Distribution in Ir-Catalyzed Reactions

SubstrateSolventMajor ProductYield (%)Diastereomer Ratio (cis:trans)Reference
5,6-Dihydro-2H-pyran-2-oneCH2_2Cl2_2Tricyclic 13 55%55:45 (cis-dominant)
5,6-Dihydro-2H-pyran-2-oneMeOHAdduct 14 41%>95:5 (cis)
2-CyclopentenoneCH2_2Cl2_2Adduct 17 67%60:40

Table 2 : Key 1H^1H-NMR Coupling Constants for Diastereomer Assignment

Compound3JHHJ_{HH} (Hz)ConfigurationReference
13 7.3cis
16 7.0cis
trans-Isomer≥10.0trans

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